Bienvenue dans la boutique en ligne BenchChem!

1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea

TSHR antagonist GPCR pharmacology cAMP assay

1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea (CAS 1421446-16-3) is a synthetic small-molecule urea derivative with the molecular formula C15H24N2O3 and a molecular weight of 280.36 g/mol, characterized by a cyclopentyl group on one urea nitrogen and a 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl chain on the other. This compound belongs to a broader class of N,N'-disubstituted urea derivatives that have been investigated for modulation of G protein-coupled receptors, notably the thyroid-stimulating hormone receptor (TSHR).

Molecular Formula C15H24N2O3
Molecular Weight 280.368
CAS No. 1421446-16-3
Cat. No. B2887567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea
CAS1421446-16-3
Molecular FormulaC15H24N2O3
Molecular Weight280.368
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(CCNC(=O)NC2CCCC2)O
InChIInChI=1S/C15H24N2O3/c1-10-9-13(11(2)20-10)14(18)7-8-16-15(19)17-12-5-3-4-6-12/h9,12,14,18H,3-8H2,1-2H3,(H2,16,17,19)
InChIKeyDKGRWHSWFULZFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea (CAS 1421446-16-3): Structural and Pharmacological Baseline for Procurement Evaluation


1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea (CAS 1421446-16-3) is a synthetic small-molecule urea derivative with the molecular formula C15H24N2O3 and a molecular weight of 280.36 g/mol, characterized by a cyclopentyl group on one urea nitrogen and a 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl chain on the other . This compound belongs to a broader class of N,N'-disubstituted urea derivatives that have been investigated for modulation of G protein-coupled receptors, notably the thyroid-stimulating hormone receptor (TSHR) [1]. The 2,5-dimethyl substitution on the furan ring and the cyclopentyl N-substituent distinguish it from other analogs in the series, with preliminary data indicating TSHR antagonist activity in the nanomolar range (IC50: 68–71 nM in cell-based cAMP assays) [1]. However, publicly available comparative pharmacological data against its closest structural analogs remain sparse, necessitating careful evaluation by procurement teams seeking differentiated research tools.

Why Generic Substitution Cannot Substitute for 1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea in Target-Engagement Studies


Within the 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl urea chemotype, the identity of the N'-substituent (e.g., cyclopentyl vs. phenyl vs. oxan-4-yl vs. dichlorophenyl) fundamentally alters molecular recognition at the target receptor. The cyclopentyl group confers a distinct combination of steric bulk, conformational rigidity, and lipophilicity (estimated cLogP) that cannot be replicated by aromatic or heterocyclic replacements . Preliminary ChEMBL-curated data suggest that the cyclopentyl-bearing analog achieves nanomolar TSHR antagonism (IC50 ~68–71 nM), whereas closely related compounds with alternative N-substituents may exhibit divergent potency, selectivity, or physicochemical profiles that are not documented in the same assay system [1]. Substitution with an uncharacterized analog therefore risks introducing uncontrolled variables in receptor binding kinetics, cellular permeability, and off-target activity, undermining experimental reproducibility. Researchers and procurement specialists should treat each member of this urea series as a distinct pharmacological entity until head-to-head comparative data are generated.

Quantitative Differentiation Evidence: 1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea vs. Closest Analogs


TSHR Antagonist Potency: Cyclopentyl Analog vs. Class Baseline in Cell-Based cAMP Assays

The cyclopentyl-substituted urea derivative (CAS 1421446-16-3, associated with CHEMBL5271120) demonstrates TSHR antagonist activity with IC50 values of 68 nM (rat FRTL-5 cells) and 71 nM (human TSHR expressed in HEK293 cells), as measured by Eu-cAMP TR-FRET assay after 2-hour incubation [1]. In contrast, the compound shows markedly weaker inhibition of the related follicle-stimulating hormone receptor (FSHR) with an IC50 of 2,550 nM, representing a ~36-fold selectivity window for TSHR over FSHR under the tested conditions [1]. Comparative data for other N-substituted analogs (e.g., N-phenyl, N-oxan-4-yl, N-dichlorophenyl) in the same assay system are not publicly available, which precludes direct potency ranking within the series.

TSHR antagonist GPCR pharmacology cAMP assay

Structural Differentiation: N-Cyclopentyl vs. N-Aryl and N-Heterocyclyl Analogs in Calculated Physicochemical Properties

The N-cyclopentyl substituent imparts a calculated molecular weight of 280.36 g/mol and an estimated topological polar surface area (tPSA) consistent with moderate membrane permeability, distinguishing it from analogs bearing heavier aromatic N-substituents . For example, the N-(3,4-dichlorophenyl) analog (CAS not specified but structurally documented) has a significantly higher molecular weight (>340 g/mol) and increased halogen content, which alters lipophilicity and metabolic vulnerability [1]. The N-(oxan-4-yl) analog (CAS 2034500-40-6, MW 308.37) introduces additional hydrogen bond acceptors via the tetrahydropyran oxygen, modifying solubility and target binding profiles [1]. The cyclopentyl group represents an intermediate lipophilicity option within the series—more lipophilic than oxan-4-yl but less than dichlorophenyl—offering a distinct balance of physicochemical properties for in vitro pharmacological studies.

Physicochemical profiling Lipophilicity Urea derivatives

Furan Ring Substitution Pattern: 2,5-Dimethyl vs. Unsubstituted Furan in the Hydroxypropyl Urea Scaffold

The target compound features a 2,5-dimethyl-substituted furan ring, which differentiates it from the des-methyl analog 1-cyclopentyl-3-[3-(furan-3-yl)-3-hydroxypropyl]urea . The 2,5-dimethyl groups increase the electron density of the furan ring and provide steric shielding at the 2- and 5-positions, which are known metabolic soft spots susceptible to cytochrome P450-mediated oxidation in unsubstituted furans. While direct metabolic stability data for this specific pair are not publicly available, the general principle that 2,5-dialkylfuran derivatives exhibit improved metabolic stability compared to unsubstituted furans is well-established in medicinal chemistry literature [1]. Researchers selecting between the dimethylfuran and unsubstituted furan analogs should consider this structural feature when designing experiments where compound half-life in hepatocyte or microsomal assays is relevant.

Structure-activity relationship Furan substitution Metabolic stability

Chiral Center at the Hydroxypropyl Linker: (3S)-Enantiomer vs. Racemate Implications

The target compound contains a chiral center at the 3-position of the hydroxypropyl linker. A stereochemically defined (3S)-enantiomer version (referenced as 1-cyclopentyl-3-[(3S)-3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]urea) is documented in chemical databases [1]. Most commercially listed preparations of CAS 1421446-16-3 appear to be racemic mixtures or of unspecified stereochemistry. In related hydroxypropyl-linked GPCR ligand series, enantiomeric purity has been shown to significantly impact receptor binding affinity and functional activity. Procurement teams must verify whether the listed CAS 1421446-16-3 corresponds to the racemate or a specific enantiomer, as this distinction can have profound effects on experimental outcomes in stereosensitive binding assays.

Chiral resolution Enantiomer pharmacology Stereochemistry

Procurement-Relevant Application Scenarios for 1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea (CAS 1421446-16-3)


TSHR Antagonist Tool Compound for GPCR Signaling Studies

Based on the ChEMBL-curated TSHR antagonist data (IC50 68–71 nM in cAMP assays) [1], this compound is suitable as a starting point for chemical probe development targeting TSHR-mediated cAMP signaling. Researchers investigating thyroid-related GPCR pharmacology can employ this compound in FRTL-5 or HEK293-TSHR cell models to dissect TSHR signaling pathways. The ~36-fold selectivity over FSHR (IC50 2,550 nM) provides a useful window for experiments where FSHR cross-reactivity must be controlled. However, the absence of comprehensive selectivity profiling across the broader GPCRome means that off-target effects cannot be excluded, and researchers should incorporate appropriate controls. [1]

Structure-Activity Relationship (SAR) Studies on Urea-Based GPCR Modulators

The cyclopentyl N-substituent offers a distinct steric and lipophilic profile compared to N-phenyl, N-oxan-4-yl, and N-dichlorophenyl analogs . This compound can serve as a key analog in systematic SAR campaigns aimed at mapping the N'-substituent pocket of TSHR or related GPCR targets. When integrated into a panel of analogs with systematic N-substituent variation, this compound helps define the optimal steric and electronic parameters for target engagement. Procurement teams building SAR compound libraries should include this cyclopentyl analog alongside its aromatic and heterocyclic counterparts to enable rigorous structure-activity correlation.

Metabolic Stability Benchmarking: 2,5-Dimethylfuran vs. Unsubstituted Furan Scaffolds

The 2,5-dimethyl substitution on the furan ring is predicted to confer resistance to oxidative metabolism compared to the unsubstituted furan analog [2]. This compound can be used in head-to-head microsomal or hepatocyte stability assays against 1-cyclopentyl-3-[3-(furan-3-yl)-3-hydroxypropyl]urea to experimentally validate the metabolic shielding effect of the 2,5-dimethyl groups. Such data are valuable for teams optimizing the pharmacokinetic profile of furan-containing lead series, where metabolic liability at the furan ring is a known liability. [2]

Chiral Resolution and Enantiomer-Specific Pharmacology Studies

The presence of a chiral center at the hydroxypropyl C3 position (with a documented (3S)-enantiomer) [3] creates an opportunity for enantiomer-specific pharmacology studies. Researchers can compare the activity of racemic CAS 1421446-16-3 with the resolved (3S)-enantiomer in TSHR binding and functional assays to determine the eudysmic ratio. This is particularly relevant for groups pursuing stereochemically pure lead compounds, where the inactive enantiomer may contribute to off-target effects or confound SAR interpretation. [3]

Quote Request

Request a Quote for 1-Cyclopentyl-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.